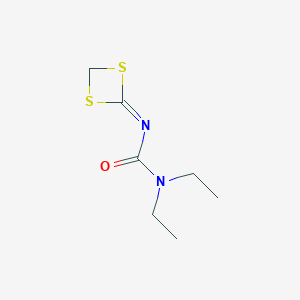
N'-1,3-Dithietan-2-ylidene-N,N-diethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-1,3-Dithietan-2-ylidene-N,N-diethylurea is an organic compound characterized by the presence of a dithietane ring fused with a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-1,3-Dithietan-2-ylidene-N,N-diethylurea typically involves the reaction of diethylamine with a dithietane precursor under controlled conditions. One common method includes the use of 1,3-dithietane-2-thione, which reacts with diethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of N’-1,3-Dithietan-2-ylidene-N,N-diethylurea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Solvent recovery and recycling, along with waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
N’-1,3-Dithietan-2-ylidene-N,N-diethylurea undergoes various chemical reactions, including:
Oxidation: The dithietane ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the dithietane ring to a more reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dithietane derivatives.
Substitution: Substituted dithietane derivatives.
Aplicaciones Científicas De Investigación
N’-1,3-Dithietan-2-ylidene-N,N-diethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of N’-1,3-Dithietan-2-ylidene-N,N-diethylurea involves its interaction with specific molecular targets. The dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions may disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
N’-1,3-Dithietan-2-ylidene-N,N-dimethylthiourea: Similar structure but with a thiourea moiety instead of urea.
1,3-Dithiol-2-ylidene derivatives: Compounds containing the 1,3-dithiol-2-ylidene group, used in organic electronics and materials science.
Uniqueness
N’-1,3-Dithietan-2-ylidene-N,N-diethylurea is unique due to its specific combination of a dithietane ring and a urea moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
59754-11-9 |
|---|---|
Fórmula molecular |
C7H12N2OS2 |
Peso molecular |
204.3 g/mol |
Nombre IUPAC |
3-(1,3-dithietan-2-ylidene)-1,1-diethylurea |
InChI |
InChI=1S/C7H12N2OS2/c1-3-9(4-2)6(10)8-7-11-5-12-7/h3-5H2,1-2H3 |
Clave InChI |
NCCCIKPUYLJTLC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)N=C1SCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


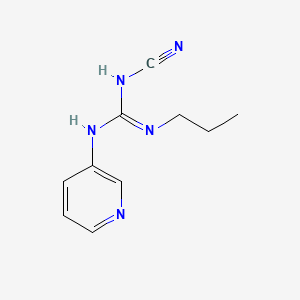
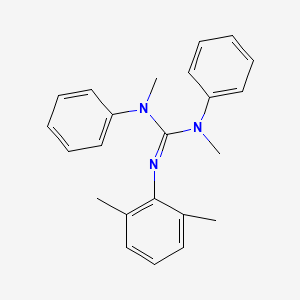


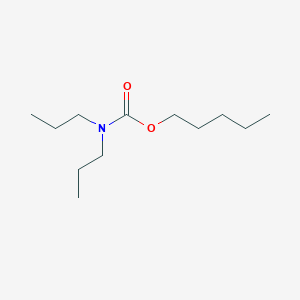
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)
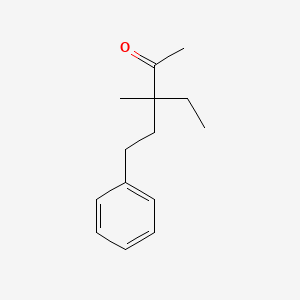
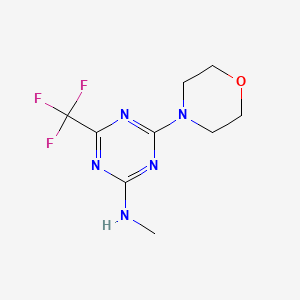
![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
sulfanium chloride](/img/structure/B14620008.png)
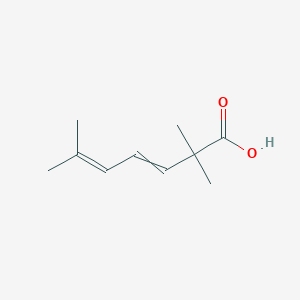
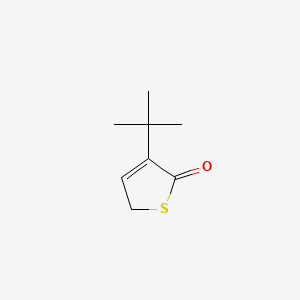
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
